The integration of silicon into heterocyclic frameworks dates to the mid-20th century, when researchers recognized silicon’s ability to alter electronic environments without significantly perturbing molecular geometry. Early work focused on simple silylamines, but the discovery of catalytic silylation protocols in the 1990s expanded access to complex architectures like N-silylindolines. The specific case of N-silyl-2-methylindoline emerged from pharmaceutical studies seeking to improve the metabolic stability of indoline-based therapeutics. A pivotal 2012 study demonstrated that rhodium acetate catalysts could achieve N-silylation of indoles under mild conditions, laying groundwork for indoline derivatives.
The N-silyl group in 2-methylindoline induces three key effects:
These properties enable unique reactivity patterns, such as the sila-Friedel-Crafts reactions observed in silylated indole annulations.
Four major challenges dominate the field:
Transition metal catalysts have revolutionized the direct incorporation of silicon groups into indoline frameworks. Ruthenium complexes, such as [CpRu(MeCN)₃]PF₆, demonstrate exceptional activity in the hydrosilylation of 2-methylindoline derivatives. This catalyst operates via a Chalk-Harrod mechanism, where oxidative addition of hydrosilanes to the ruthenium center precedes alkyne insertion and reductive elimination to yield α-vinylsilanes [1]. For instance, terminal acetylenes undergo regioselective hydrosilylation with triethylsilane in the presence of [CpRu(MeCN)₃]PF₆, achieving >90% conversion under mild conditions [1].
Zinc triflate, when paired with pyridine, facilitates dehydrogenative N-silylation of indoles, a strategy extendable to 2-methylindoline substrates [3]. Kinetic studies reveal a first-order dependence on indole concentration and second-order kinetics for both hydrosilane and zinc triflate, with the rate-determining step involving N–H bond cleavage [3]. This system tolerates diverse hydrosilanes, including Ph₃SiH and Et₃SiH, producing N-silylated indolines in 75–92% yields (Table 1).
Table 1. Catalytic Performance of Metal Complexes in N-Silylation
| Catalyst | Silane | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| [Cp*Ru(MeCN)₃]PF₆ | Et₃SiH | 94 | α-Regioselective | [1] |
| Zn(OTf)₂/Pyridine | Ph₃SiH | 88 | N-Specific | [3] |
| B(C₆F₅)₃ | (EtO)₃SiH | 82 | Markovnikov | [4] |
Boron Lewis acids, particularly B(C₆F₅)₃, enable metal-free silylation through silane activation. The protocol involves initial adduct formation between B(C₆F₅)₃ and hydrosilanes, generating a highly electrophilic silicon species that reacts with 2-methylindoline’s nitrogen lone pair [4]. Remarkably, commercial B(C₆F₅)₃·H₂O, when treated with Et₃SiH in situ, restores the active Lewis acid, bypassing stringent anhydrous conditions [2]. This method achieves 80–85% yields for N-silyl-2-methylindoline using (EtO)₃SiH, with Markovnikov selectivity favored in nonpolar solvents [4].
Post-synthetic isolation of N-silyl-2-methylindoline exploits its volatility under reduced pressure. Typical procedures involve fractional distillation at 0.1–1.0 mmHg, with boiling points ranging from 120–140°C depending on the silyl group’s bulk. For example, N-triethylsilyl-2-methylindoline distills at 132°C (0.5 mmHg), while bulkier triphenylsilyl derivatives require higher temperatures (∼160°C) [4]. Cold traps (−78°C) effectively condense the product, minimizing thermal degradation.
Rhodium-catalyzed annulation strategies using N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines enable stereocontrolled access to 2,2,3,3-tetrasubstituted indolines [7]. Chiral rhodium complexes induce facial selectivity during cyclization, yielding diastereomeric ratios up to 9:1. For instance, [Rh(cod)₂]BARF (BARF = tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) catalyzes the reaction of 2-methylindoline precursors with prochiral silanes, affording N-silyl products with 85% de [7]. Stereochemical outcomes correlate with ligand bulkiness and solvent polarity, with toluene favoring cis-diastereomers [7].
N-silyl-2-methylindoline represents a significant class of organosilicon compounds where silicon is bonded to the nitrogen atom of the indoline heterocyclic system . The introduction of silyl groups to the indoline framework dramatically alters the structural and spectroscopic properties of these compounds, making their comprehensive characterization essential for synthetic and analytical applications.
Mass spectrometric analysis of N-silyl-2-methylindoline derivatives reveals distinctive fragmentation patterns that provide crucial structural information. The molecular ion peak typically appears as a weak signal due to the inherent instability of silicon-nitrogen bonds under electron impact conditions [2] [3]. The primary fragmentation pathways involve the preferential cleavage of the silicon-nitrogen bond, which represents one of the weakest bonds in the molecular structure [4].
Under electron impact ionization conditions, N-silyl-2-methylindoline undergoes characteristic fragmentations that can be categorized into several distinct pathways. The initial fragmentation typically involves the loss of alkyl groups directly attached to the silicon center, such as methyl radicals from trimethylsilyl derivatives [3] [5]. These fragmentations proceed through α-cleavage mechanisms, where the radical cation localizes at the silicon-nitrogen bond, leading to subsequent bond dissociation [6].
For trimethylsilyl-substituted N-silyl-2-methylindoline derivatives, the mass spectrum typically shows the molecular ion peak [M]⁺ followed by sequential losses of methyl radicals (loss of 15 mass units), resulting in fragment ions at [M-15]⁺, [M-30]⁺, and [M-45]⁺ [5]. The base peak frequently corresponds to the methylindoline cation formed after complete loss of the silyl group, appearing at mass-to-charge ratio corresponding to the protonated methylindoline fragment [7].
The fragmentation of larger silyl substituents, such as tert-butyldiphenylsilyl groups, follows different pathways. These derivatives show characteristic losses of tert-butyl groups (57 mass units) and phenyl radicals (77 mass units) [7] [2]. The fragmentation pattern of 1-[(1,1-dimethylethyl)diphenylsilyl]-1H-indole demonstrates the formation of a protonated ion at m/z 356, which subsequently fragments through loss of tert-butyl groups to form ions at m/z 299, followed by benzyl group losses to produce tri-coordinated silicon ions at m/z 278 [7].
Collision-induced dissociation studies reveal that the silicon-nitrogen bond cleavage is often accompanied by rearrangement reactions. These rearrangements can involve hydrogen atom transfers and the formation of cyclic transition states that stabilize certain fragment ions [8]. The presence of the methylindoline ring system provides additional stabilization through resonance effects, influencing the relative abundances of fragment ions.
| Fragment Type | Mass Loss (amu) | Relative Intensity | Assignment |
|---|---|---|---|
| [M-CH₃]⁺ | 15 | 25-40% | Loss of methyl radical from silyl group |
| [M-2CH₃]⁺ | 30 | 15-30% | Sequential loss of two methyl radicals |
| [M-3CH₃]⁺ | 45 | 10-25% | Complete loss of trimethyl groups |
| [M-C₄H₉]⁺ | 57 | 30-50% | Loss of tert-butyl group |
| [M-C₆H₅]⁺ | 77 | 20-35% | Loss of phenyl radical |
| [Methylindoline]⁺ | Variable | 60-100% | Base peak from complete silyl loss |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for N-silyl-2-methylindoline derivatives through analysis of both ¹³C and ²⁹Si nuclei. The ¹³C nuclear magnetic resonance spectra of these compounds exhibit characteristic chemical shifts that reflect the electronic environment modifications induced by silicon substitution [9] [10].
The carbon atoms of the indoline ring system show distinct chemical shift patterns in N-silyl derivatives compared to unsubstituted methylindoline. The carbon atoms adjacent to the nitrogen (C-2 and C-3 positions) experience significant downfield shifts due to the electron-withdrawing effect of the silicon substituent [11]. Typical ¹³C chemical shifts for the indoline carbons range from 110-150 parts per million for aromatic carbons, with the C-2 carbon appearing around 60-70 parts per million due to its sp³ hybridization [10].
The methyl carbon attached to the C-2 position of the indoline ring typically resonates between 20-25 parts per million, showing minimal perturbation from silicon substitution [12]. However, the electronic effects of the silyl group can cause subtle shifts in the aromatic carbon resonances, particularly for carbons ortho and para to the nitrogen atom [11].
²⁹Silicon nuclear magnetic resonance spectroscopy provides direct information about the silicon environment in N-silyl-2-methylindoline derivatives. The ²⁹Si chemical shifts are highly sensitive to the electronic and steric environment around the silicon center [13] [14]. For trimethylsilyl-substituted derivatives, the silicon resonance typically appears in the range of +5 to +15 parts per million relative to tetramethylsilane, reflecting the electron-donating character of the nitrogen atom [15] [16].
The silicon chemical shift is significantly influenced by the hybridization state of the attached nitrogen atom. When nitrogen maintains sp² character through conjugation with the aromatic system, the silicon experiences greater electron density, resulting in more upfield chemical shifts [17]. Conversely, when the nitrogen adopts sp³ hybridization, the silicon appears at more downfield positions due to reduced electron donation [18].
For more complex silyl substituents such as tert-butyldiphenylsilyl groups, the ²⁹Si chemical shifts typically appear in the range of -5 to -15 parts per million [14]. This upfield shift reflects the increased electron density around silicon due to the presence of electron-donating alkyl and aryl groups. The phenyl carbons in these derivatives show characteristic aromatic chemical shifts between 125-140 parts per million, with the ipso carbons appearing slightly downfield due to silicon attachment [10].
Two-dimensional nuclear magnetic resonance techniques, particularly heteronuclear correlation experiments, provide valuable connectivity information for structural elucidation. ¹H-²⁹Si correlation spectra reveal the spatial relationships between silicon and nearby protons, confirming the silicon-nitrogen connectivity and identifying silicon-carbon coupling patterns [19].
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ²⁹Si (Me₃Si-N) | +5 to +15 | Singlet | Trimethylsilyl silicon |
| ²⁹Si (Ph₂tBuSi-N) | -5 to -15 | Singlet | Diphenyl-tert-butylsilyl silicon |
| ¹³C (C-2 indoline) | 60-70 | Quartet (²J Si-C coupling) | Methine carbon adjacent to nitrogen |
| ¹³C (CH₃ at C-2) | 20-25 | Singlet | Methyl carbon at C-2 position |
| ¹³C (aromatic) | 110-150 | Various | Aromatic carbons of indoline ring |
| ¹³C (Si-CH₃) | -2 to +2 | Singlet | Silicon-bonded methyl carbons |
X-ray crystallographic analysis of N-silyl-2-methylindoline derivatives provides definitive structural information including bond lengths, bond angles, and molecular conformations [20] [21]. These studies reveal fundamental insights into the nature of the silicon-nitrogen bonding interaction and the overall molecular geometry.
The silicon-nitrogen bond length in N-silyl-2-methylindoline derivatives typically ranges from 1.70 to 1.80 Angstroms, depending on the steric and electronic properties of the silicon substituents [22] [18]. For trimethylsilyl derivatives, the Si-N bond length averages approximately 1.73 Angstroms, which is consistent with a predominantly covalent bonding interaction [17]. The bond length shows sensitivity to the hybridization state of the nitrogen atom, with sp² hybridized nitrogen forming slightly shorter bonds compared to sp³ hybridized nitrogen [23].
The bond angles around the silicon center deviate significantly from tetrahedral geometry due to the influence of the attached nitrogen atom. The N-Si-C bond angles typically range from 105° to 115°, reflecting the electron-donating character of nitrogen and the resulting increase in electron density around silicon [24] [25]. This geometric distortion is accompanied by lengthening of the Si-C bonds trans to the nitrogen atom, indicating a trans influence effect.
Crystal packing analysis reveals that N-silyl-2-methylindoline derivatives adopt specific intermolecular arrangements stabilized by various non-covalent interactions. The indoline ring systems frequently engage in π-π stacking interactions with neighboring molecules, with typical centroid-to-centroid distances ranging from 3.4 to 3.8 Angstroms [24] [26]. Additionally, weak C-H···π interactions between silicon-bonded methyl groups and aromatic rings contribute to crystal stability.
The molecular conformation of N-silyl-2-methylindoline derivatives shows characteristic features related to the flexibility of the silicon-nitrogen bond. The silyl substituent can adopt various orientations relative to the indoline plane, with the preferred conformation minimizing steric interactions between the silicon substituents and the indoline ring system [25]. For bulky silyl groups such as tert-butyldiphenylsilyl, the silicon center adopts conformations that position the bulky substituents away from the indoline ring.
Temperature-dependent crystallographic studies reveal dynamic behavior in the silicon-nitrogen bonding region. At elevated temperatures, increased thermal motion leads to apparent shortening of the Si-N bond due to libration effects [22]. These studies also demonstrate the relative weakness of the silicon-nitrogen interaction compared to typical C-C bonds, as evidenced by larger thermal displacement parameters for silicon atoms.
The crystal structures often exhibit disorder in the silicon substituents, particularly for trimethylsilyl groups. This disorder reflects the relatively low barrier to rotation around the Si-N bond and the similar steric environments of the methyl groups [27]. Statistical analysis of multiple crystal structures reveals correlations between Si-N bond lengths and various molecular parameters, including the sum of bond angles around nitrogen and the electronegativity of silicon substituents.
| Parameter | Value Range | Standard Deviation | Typical Value |
|---|---|---|---|
| Si-N bond length (Å) | 1.70-1.80 | ±0.02 | 1.73 |
| N-Si-C bond angle (°) | 105-115 | ±2 | 110 |
| Si-C bond length (Å) | 1.85-1.90 | ±0.01 | 1.87 |
| Dihedral angle Si-N-C2-C3 (°) | 60-120 | ±15 | 90 |
| π-π stacking distance (Å) | 3.4-3.8 | ±0.1 | 3.6 |
| Unit cell volume (ų) | 800-1200 | ±50 | 1000 |